An In-depth Technical Guide to the Chemical Properties and Reactivity of Carbonyl and Carbamoyl Fluorides
An In-depth Technical Guide to the Chemical Properties and Reactivity of Carbonyl and Carbamoyl Fluorides
Disclaimer: The chemical name "carbonazidoyl fluoride" does not correspond to a recognized compound in the chemical literature. This guide will instead focus on two closely related and highly relevant classes of compounds: carbonyl fluoride and carbamoyl fluorides . These compounds share structural similarities and reactivity patterns that are of significant interest to researchers, scientists, and drug development professionals.
Carbonyl Fluoride (COF₂)
Carbonyl fluoride, also known as fluorophosgene, is a colorless, highly toxic gas with a pungent odor.[1][2] It is the fluorine analog of phosgene.
Chemical Properties of Carbonyl Fluoride
| Property | Value | Source |
| Molecular Formula | COF₂ | [1] |
| Molar Mass | 66.007 g/mol | [1][2] |
| Appearance | Colorless gas | [1][2] |
| Odor | Pungent and very irritating | [1][2] |
| Density | 2.698 g/L (gas), 1.139 g/cm³ (liquid at melting point) | [1] |
| Melting Point | -111.26 °C | [1] |
| Boiling Point | -84.57 °C | [1] |
| Solubility in Water | Reacts | [1] |
| Vapor Pressure | 55.4 atm (at 20 °C) | [1] |
Reactivity and Hazards of Carbonyl Fluoride
Carbonyl fluoride is a highly reactive and hazardous compound. Its reactivity is dominated by its susceptibility to nucleophilic attack at the carbonyl carbon.
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Hydrolysis: It readily hydrolyzes in the presence of water to produce carbon dioxide and highly toxic and corrosive hydrogen fluoride.[1][3] COF₂ + H₂O → CO₂ + 2 HF
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Reaction with Alcohols: It reacts with alcohols to form fluoroformates.
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Reaction with Amines: It reacts with amines to generate carbamoyl fluorides.
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Decomposition: When heated to high temperatures (450-490°C), it decomposes to produce toxic gases, including carbon monoxide and fluorine.[3][4]
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Incompatibilities: It is incompatible with water, bases (including amines), strong oxidizing agents, and alcohols.[4] It can react violently with certain compounds like hexafluoroisopropylideneaminolithium.[4]
Safety and Handling: Carbonyl fluoride is extremely toxic by inhalation and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][5] Exposure can lead to pulmonary edema.[5] Proper handling requires the use of personal protective equipment, including respiratory protection, and should be conducted in a well-ventilated fume hood.[5][6]
Experimental Protocols
Synthesis of Carbonyl Fluoride:
A common laboratory preparation involves the reaction of phosgene (COCl₂) with sodium fluoride (NaF) in a polar aprotic solvent like acetonitrile.
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Materials: Phosgene (or a phosgene source like triphosgene), anhydrous sodium fluoride, acetonitrile.
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Procedure: A solution of phosgene in acetonitrile is added dropwise to a stirred suspension of anhydrous sodium fluoride in acetonitrile at a controlled temperature. The reaction is typically monitored by gas chromatography. Upon completion, the carbonyl fluoride gas is collected, often by cryogenic trapping.
Carbamoyl Fluorides (R₂NCOF)
Carbamoyl fluorides are a class of organofluorine compounds that have gained interest as versatile synthetic intermediates and as covalent inhibitors of enzymes.[7][8] They are generally more stable than their acyl chloride counterparts.
Chemical Properties of Carbamoyl Fluorides
The properties of carbamoyl fluorides can vary significantly depending on the nature of the R groups attached to the nitrogen atom.
| Property | General Characteristics |
| Molecular Formula | R₂NCOF |
| Reactivity | Electrophilic at the carbonyl carbon |
| Stability | Generally stable in organic solvents and aqueous buffers at neutral or acidic pH |
Reactivity of Carbamoyl Fluorides
The reactivity of carbamoyl fluorides is centered on the electrophilic carbonyl carbon, making them useful carbamoylating agents.
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Nucleophilic Substitution: They react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.
-
C-F Bond Activation: The C-F bond can be activated by transition metals, enabling cross-coupling reactions.[8]
-
Enzyme Inhibition: Carbamoyl fluorides can act as covalent inhibitors of enzymes, such as cholinesterases.[7]
Experimental Protocols
General Procedure for the Synthesis of Tertiary Carbamoyl Fluorides:
This three-step procedure avoids the use of highly toxic phosgene.[7]
-
Carbamoylation of a Secondary Amine: A commercially available secondary amine is reacted with 1,1'-carbonyldiimidazole (CDI) to form an N-carbamoylimidazole intermediate.
-
Activation by Alkylation: The imidazole leaving group is activated by alkylation, for example, with methyl iodide in acetonitrile.
-
Fluoride Exchange: The activated intermediate is then reacted with an inorganic fluoride salt, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride.[7]
Detailed Example: Synthesis of Indoline-1-carbonyl Fluoride [7]
-
Materials: Indoline, 1,1'-carbonyldiimidazole, methyl iodide, potassium fluoride, acetonitrile, 10% citric acid, dichloromethane, sodium sulfate.
-
Procedure:
-
Indoline is reacted with CDI to form the N-carbamoylimidazole derivative.
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This intermediate (1.0 mmol) and methyl iodide (1.5 eq.) are stirred in acetonitrile (2 mL) at room temperature for 24 hours.
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The solvent is removed in vacuo.
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The residue is dissolved in acetonitrile (2 mL), and potassium fluoride (5 eq.) is added. The mixture is stirred vigorously at room temperature for 24 hours.
-
The solvent is again removed in vacuo.
-
10% citric acid (10 mL) and dichloromethane (10 mL) are added for extraction.
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The organic phase is separated, dried with sodium sulfate, and the solvent is removed to afford the crude carbamoyl fluoride, which can be further purified by column chromatography.
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Visualizations
Caption: General workflow for the synthesis of tertiary carbamoyl fluorides.
Caption: Key reactivity pathways of carbonyl fluoride.
References
- 1. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Carbonyl fluoride | COF2 | CID 9623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - CARBONYL FLUORIDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 4. CARBONYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. airgas.com [airgas.com]
- 7. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
